4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a benzo[d]thiazole moiety, a hydrazinecarbonyl group, and a dimethylbenzenesulfonamide structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzo[d]thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The hydrazinecarbonyl group can form covalent bonds with biological molecules, leading to changes in their function. The sulfonamide group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzo[d]thiazole cores but different substituents.
Sulfonamide derivatives: Compounds with sulfonamide groups attached to various aromatic or heterocyclic rings.
Hydrazinecarbonyl derivatives: Compounds containing hydrazinecarbonyl groups attached to different molecular frameworks.
Uniqueness
4-(2-(benzo[d]thiazole-6-carbonyl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is unique due to its combination of the benzo[d]thiazole, hydrazinecarbonyl, and sulfonamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields and enhances its potential as a multifunctional compound .
Properties
IUPAC Name |
4-[(1,3-benzothiazole-6-carbonylamino)carbamoyl]-N,N-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S2/c1-21(2)27(24,25)13-6-3-11(4-7-13)16(22)19-20-17(23)12-5-8-14-15(9-12)26-10-18-14/h3-10H,1-2H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVOCIFWYTZOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=C2)N=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.